molecular formula C13H11F2NO2 B3121806 Ethyl 2,2-difluoro-2-quinolin-2-ylacetate CAS No. 294181-97-8

Ethyl 2,2-difluoro-2-quinolin-2-ylacetate

Cat. No. B3121806
CAS RN: 294181-97-8
M. Wt: 251.23 g/mol
InChI Key: JYKWDCWQFNQIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-2-quinolin-2-ylacetate is a chemical compound with the molecular formula C13H11F2NO2 . It has a molecular weight of 251.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to an ethyl ester group . The quinoline ring is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .

Scientific Research Applications

Dye Synthesis and Application

Ethyl quinoxalin-3(4H)-on-2-ylacetate, a related compound to Ethyl 2,2-difluoro-2-quinolin-2-ylacetate, has been utilized in synthesizing novel brilliant quinoxalin-2-yl styryl dyes. These dyes have been applied to polyester fibers, showcasing their potential in the textile industry for dyeing purposes (Rangnekar et al., 1999).

Heterocyclic Compound Synthesis

Ethyl 4,4-difluoro-4-phenoxyacetoacetate, another analogous compound, serves as a precursor for synthesizing various heterocyclic compounds. These include 6-hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, and quinolin-2-one derivatives, which are key in the design of biologically active heterocycles (Solodukhin et al., 2004).

Corrosion Inhibition in Metals

Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, a quinoxaline derivative, has been studied as a corrosion inhibitor for copper in nitric acid. Quantum chemical calculations suggest a strong relationship between molecular structure and inhibition efficiency, demonstrating its potential in corrosion protection (Zarrouk et al., 2014).

Synthesis of Pyrroloquinoline Derivatives

Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, prepared by condensation of ethyl azidoacetate with 4-formylquinolines, represent an innovative method to synthesize pyrroloquinoline derivatives. This methodology has potential applications in pharmaceuticals and organic chemistry (Molina et al., 1993).

Antimicrobial Activity of Triazoles

Substituted 1,2,3-triazoles synthesized from 4-azido-8-(trifluoromethyl)quinoline and ethyl acetoacetate demonstrate significant antimicrobial activity. These findings underscore the compound's potential in developing new antimicrobial agents (Holla et al., 2005).

properties

IUPAC Name

ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKWDCWQFNQIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2C=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286490
Record name Ethyl α,α-difluoro-2-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

294181-97-8
Record name Ethyl α,α-difluoro-2-quinolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294181-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-2-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromoquinoline (5.0 g, 24.0 mmol), ethyl 2-bromodifluoroacetate (5.8 g, 28.8 mmol) and copper powder (3.5 g, 55.2 mmol) in DMSO (20 mL) were stirred at 55° C. for 5 hours. The solid was filtered off, water (100 mL) and EA (150 mL) were added. The organic layer was separated, dried over sodium sulfate and concentrated to give the title compound as a yellow oil (4.2 g, 70%), which was used in the next step without further purification. LC-MS (ESI+): m/e 252 (M+H)+, Rt: 0.93 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Reactant of Route 5
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Reactant of Route 6
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.